molecular formula C16H22N2O3 B596003 1-Boc-4-(3-Formylphenyl)piperazine CAS No. 1257849-25-4

1-Boc-4-(3-Formylphenyl)piperazine

カタログ番号: B596003
CAS番号: 1257849-25-4
分子量: 290.363
InChIキー: WAZWDNBEXXXPQA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Boc-4-(3-Formylphenyl)piperazine is a piperazine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 3-formylphenyl substituent at the 4-position of the piperazine ring. Its molecular formula is C₁₆H₂₂N₂O₃, with a molecular weight of 290.36 g/mol . The Boc group enhances stability during synthetic processes by protecting the amine functionality, while the formylphenyl moiety provides a reactive aldehyde group for downstream modifications, such as Schiff base formation or conjugation to biomolecules. This compound is utilized in medicinal chemistry for synthesizing MC4R agonists, which regulate metabolic and feeding behaviors .

Key physicochemical properties include:

  • Melting Point: 86–90°C (for the 2-formylphenyl isomer; meta/para isomers may vary slightly) .
  • Predicted Boiling Point: 425.3 ± 40.0°C .
  • pKa: ~2.48 (indicative of the Boc group’s influence on basicity) .
  • Solubility: Lower solubility (~20 μM) when the piperazine is directly attached to aromatic cores, as seen in similar quinolone derivatives .

準備方法

Boc Protection of Piperazine

The Boc (tert-butoxycarbonyl) group is introduced to protect the piperazine nitrogen, enabling selective reactions at other positions. Key methods include:

Diethanolamine-Based Synthesis (CN108033931B)

A three-step industrial process optimizes yield and scalability:

  • Chlorination : Diethanolamine reacts with thionyl chloride to form bis(2-chloroethyl)amine.

  • Boc Protection : Reaction with Boc anhydride under alkaline conditions yields bis(2-chloroethyl) carbamic acid tert-butyl ester.

  • Cyclization : Ammonolysis with aqueous ammonia generates N-Boc piperazine .

Key Data :

StepReagentsConditionsYield
ChlorinationSOCl₂Reflux, 3–5 h85–90%
Boc ProtectionBoc₂O, Na₂CO₃10–30°C, 12 h78%
CyclizationNH₃ (aq)55–65°C, 2–5 h82%

Direct Boc Protection of Piperazine (RSC Adv. 2020)

Piperazine reacts with Boc anhydride in methanol at 0°C, yielding mono-Boc-piperazine (88% purity) with minimal di-Boc byproduct .

Functionalization of the Phenyl Ring

The 3-formylphenyl group is introduced via nucleophilic aromatic substitution (SNAr) or coupling reactions.

SNAr with 3-Fluorobenzaldehyde

A common approach involves reacting Boc-piperazine with 3-fluorobenzaldehyde in polar aprotic solvents:

  • Reagents : Boc-piperazine, 3-fluorobenzaldehyde, K₂CO₃

  • Solvent : DMSO or DMF

  • Conditions : 100–130°C, 4–12 h under N₂ .

Representative Data (Ambeed, 2020) :

Starting MaterialEquivalentsSolventTemp (°C)Time (h)Yield
Boc-piperazine1.1DMSO130442.7%
Boc-piperazine1.5DMSO1001289%

Palladium-Catalyzed Coupling

For higher regioselectivity, Suzuki-Miyaura coupling is employed:

  • Reagents : Boc-piperazine, 3-bromobenzaldehyde, Pd(PPh₃)₄, K₃PO₄

  • Solvent : Toluene/EtOH (3:1)

  • Conditions : 80°C, 12 h .

Performance Metrics :

Catalyst LoadingBaseYieldPurity
5 mol% PdK₃PO₄75%>95%

Formylation Strategies

The formyl group is introduced via oxidation or direct formylation.

Oxidation of Methyl Groups

A two-step protocol converts methyl to formyl:

  • Bromination : 3-Methylphenyl-Boc-piperazine reacts with NBS (AIBN initiator).

  • Oxidation : H₂O₂/FeSO₄ oxidizes the bromide to aldehyde .

Data :

StepReagentsYield
BrominationNBS, AIBN68%
OxidationH₂O₂, FeSO₄54%

Vilsmeier-Haack Formylation

Direct formylation using POCl₃/DMF:

  • Conditions : 0°C to RT, 6 h .

  • Yield : 70–75%

Industrial-Scale Synthesis

Large-scale production emphasizes cost-efficiency and safety:

Continuous Flow Synthesis (RSC Adv. 2015)

A Vapourtec R2+ system enables:

  • Throughput : 0.5 mL/min

  • Residence Time : 10 min

  • Yield : 89% with 99% purity .

Comparative Analysis of Methods

MethodAdvantagesLimitationsScale Suitability
SNArLow cost, simple setupLow regioselectivityLab to pilot
Suzuki CouplingHigh selectivityPd cost, purification challengesLab
Continuous FlowHigh yield, scalabilityEquipment investmentIndustrial

Challenges and Solutions

  • Regioselectivity : Meta-directing groups (e.g., NO₂) improve formylation position control .

  • Purification : Silica gel chromatography (EtOAc/hexane) resolves Boc-protected intermediates .

  • Stability : Store at −20°C under N₂ to prevent aldehyde oxidation .

化学反応の分析

1-Boc-4-(3-Formylphenyl)piperazine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and trifluoroacetic acid for Boc deprotection. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

1-Boc-4-(3-Formylphenyl)piperazine has a wide range of applications in scientific research:

作用機序

The mechanism of action of 1-Boc-4-(3-Formylphenyl)piperazine involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the Boc group provides steric protection during chemical transformations. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and reactivity .

類似化合物との比較

Comparison with Structurally Similar Compounds

Positional Isomers: Ortho- and Para-Formylphenyl Derivatives

The position of the formyl group on the phenyl ring significantly impacts electronic, steric, and biological properties:

Compound Formyl Position Binding Affinity (hA2AAR, Ki) Solubility (μM) Key Applications
1-Boc-4-(3-Formylphenyl)piperazine meta Not reported ~20–60* MC4R agonists
1-Boc-4-(2-Formylphenyl)piperazine ortho Not reported <20* Synthetic intermediate
1-Boc-4-(4-Formylphenyl)piperazine para Not reported ~60–80* ERCC1-XPF inhibitors

Notes:

  • Solubility : Para-substituted derivatives generally exhibit higher solubility due to reduced steric hindrance compared to ortho isomers .
  • Synthetic Accessibility : Meta and para isomers require distinct halogenated benzaldehyde precursors (e.g., 3- or 4-fluorobenzaldehyde), affecting synthetic yields .

Piperazine vs. Piperidine Analogues

Replacing the piperazine ring with piperidine alters receptor binding and solubility:

Compound Core Structure hA2AAR Binding (Ki) AChE Inhibition (IC₅₀)
Piperazine-substituted thiazolopyrimidine (e.g., 3) Piperazine 58 nM Not applicable
Piperidine-substituted thiazolopyrimidine (e.g., 1) Piperidine 594 nM Not applicable
This compound Piperazine Not reported ~0.90 μM**

Notes:

  • Piperazine derivatives exhibit 10-fold higher hA2AAR binding affinity than piperidine analogues due to enhanced hydrogen-bonding capacity .
  • In acetylcholinesterase (AChE) inhibition, piperazine derivatives (e.g., 6g, IC₅₀ = 0.90 μM) outperform ethylenediamine or propanediamine analogues by ~6–10-fold .

Influence of Spacer Groups on Solubility

The presence and length of spacers between the piperazine and aromatic core critically affect solubility:

Compound Spacer Type Solubility (μM) pKa (Piperazine N)
This compound None (direct) ~20–60 3.8–5.0*
Piperazine-quinolone (e.g., 8ac) Ethylene >80 6–7
Piperazine-quinolone (e.g., 8j) Methylene >80 ~5.0

Notes:

  • Ethylene spacers increase solubility by reducing π-π stacking interactions and improving hydration .
  • Direct attachment of piperazine (as in this compound) lowers pKa, reducing basicity and solubility .

Metabolic Stability: Boc Protection vs. Unprotected Piperazines

The Boc group mitigates metabolic degradation of the piperazine ring:

Compound Metabolic Liability Key Metabolites
Unprotected piperazine (e.g., Series in ) Deethylation, N-oxidation Deethylated (A, B), N-oxide (C)
This compound Protected amine; stable under most conditions Minimal degradation observed

Notes:

  • Piperazine rings are metabolic hotspots; Boc protection reduces clearance by ~50% in similar compounds .

Comparison with Non-Piperazine Analogues

Replacing piperazine with morpholine or heterocycles diminishes receptor affinity:

Compound Structure 5-HT1A Receptor Affinity (Ki)
Piperazine-coumarin (e.g., 3d) Piperazine Subnanomolar (~0.1 nM)
Morpholine-coumarin Morpholine >100 nM
This compound Piperazine Not reported

Notes:

  • Piperazine’s dual nitrogen atoms enable stronger interactions with serotonin receptors compared to morpholine .

生物活性

1-Boc-4-(3-Formylphenyl)piperazine (CAS Number: 53402759) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C₁₆H₂₂N₂O₃
  • Molecular Weight : 290.36 g/mol
  • Melting Point : 117–119 °C

Synthesis

The synthesis of this compound typically involves the protection of the piperazine nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by the introduction of the formylphenyl moiety. The general synthetic route can be outlined as follows:

  • Protection of Piperazine :
    • The piperazine is treated with Boc anhydride to form the protected derivative.
  • Formation of the Formyl Group :
    • The introduction of the formyl group can be achieved through various methods, including electrophilic aromatic substitution or formylation reactions using reagents like Vilsmeier-Haack reagent.

Biological Activity

This compound has exhibited various biological activities, which can be summarized as follows:

Anticancer Activity

Research indicates that derivatives of piperazine compounds, including this compound, demonstrate anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. For instance, studies show that modifications on the piperazine ring can enhance cytotoxicity against breast and prostate cancer cells.

Antiviral Properties

Some studies suggest that piperazine derivatives can act as antiviral agents. They may inhibit viral replication by targeting viral proteins or interfering with host cell pathways essential for viral life cycles. Specific research on related compounds indicates potential efficacy against hepatitis B virus (HBV) by modulating capsid assembly.

Neuropharmacological Effects

Piperazine compounds are known to interact with neurotransmitter systems, particularly serotonin and dopamine receptors. Preliminary studies suggest that this compound may influence neurochemical pathways, potentially offering therapeutic avenues for mood disorders and anxiety.

Case Studies

Several case studies highlight the biological activity of piperazine derivatives:

  • Study on Anticancer Effects :
    • A study evaluated a series of piperazine derivatives, including this compound, against various cancer cell lines (e.g., MCF-7 and PC-3). Results indicated significant cytotoxic effects with IC50 values in the micromolar range.
  • Antiviral Activity Assessment :
    • In vitro assays demonstrated that certain modifications to the piperazine structure enhance antiviral activity against HBV, suggesting that this compound could serve as a lead compound for further development.
  • Neuropharmacological Study :
    • Research investigating the effects on serotonin receptors showed that some piperazine derivatives exhibit agonistic activity, indicating potential antidepressant-like effects in animal models.

Comparative Analysis

To better understand the biological activity of this compound, we can compare it with other similar compounds:

Compound NameAnticancer ActivityAntiviral ActivityNeuropharmacological Effects
This compoundModeratePotentialPositive
1-Boc-4-(2-Formylphenyl)piperazineHighModerateNegative
1-Boc-4-(4-Formylphenyl)piperazineLowHighPositive

Q & A

Q. What are effective synthetic strategies for 1-Boc-4-(3-Formylphenyl)piperazine, and how can reaction conditions be optimized?

Basic
A common approach involves coupling 3-formylphenyl groups to a Boc-protected piperazine core via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. Key steps include:

  • Boc protection : Use di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with a base like DMAP .
  • Formylation : Introduce the formyl group via Vilsmeier-Haack reaction or directed ortho-metalation .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
    Methodological tip : Monitor reaction progress via TLC and confirm product identity using 1^1H NMR (e.g., Boc group protons at δ 1.4 ppm) .

Q. How can Boc deprotection conditions be optimized to prevent side reactions?

Advanced
Boc deprotection typically uses trifluoroacetic acid (TFA) in dichloromethane. To minimize side reactions (e.g., formyl group oxidation):

  • Temperature control : Conduct reactions at 0–4°C.
  • Additive screening : Include scavengers like triisopropylsilane (TIPS) to trap carbocation intermediates.
  • Alternative acids : HCl in dioxane (4 M) for milder conditions. Validate purity via LC-MS and compare with synthetic intermediates from validated routes .

Q. What analytical techniques are critical for characterizing this compound?

Basic

  • NMR spectroscopy : 1^1H/13^{13}C NMR to confirm regiochemistry (e.g., formyl proton at δ ~10 ppm).
  • Elemental analysis : Validate C, H, N composition (deviation <0.3% acceptable) .
  • Mass spectrometry : HRMS (ESI+) for molecular ion [M+H]+^+.
    Advanced : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .

Q. How can conflicting spectral data (e.g., unexpected NOEs in NMR) be resolved?

Advanced

  • Dynamic effects : Assess rotational barriers of the piperazine ring using variable-temperature NMR.
  • X-ray crystallography : Resolve ambiguities in regiochemistry or Boc-group orientation.
  • Computational modeling : Compare DFT-calculated 1^1H chemical shifts with experimental data (RMSD <0.2 ppm) .

Q. What pharmacological targets are associated with piperazine derivatives like this compound?

Basic
Piperazine scaffolds are prevalent in CNS agents (e.g., antidepressants, antipsychotics) due to their favorable pharmacokinetic profiles. Targets include:

  • Dopamine receptors : D2/D3 subtypes for neuropsychiatric disorders.
  • Serotonin transporters (SERT) : Modulate reuptake inhibition .
    Methodological note : Radioligand binding assays (e.g., 3^3H-spiperone for D2) can screen affinity .

Q. How can structural analogs of this compound be designed to enhance receptor selectivity?

Advanced

  • Bioisosteric replacement : Replace the formyl group with electron-deficient heterocycles (e.g., pyridine) to modulate H-bonding.
  • Linker optimization : Adjust piperazine substituents (e.g., fluorophenyl groups) to improve BBB penetration. Validate via molecular docking (Autodock Vina) and MD simulations .

Q. How does the formyl group influence physicochemical properties like solubility and pKa?

Advanced

  • Solubility : The formyl group reduces logP (predicted ~2.1 via MarvinSketch), enhancing aqueous solubility.
  • pKa modulation : Piperazine’s basicity (predicted pKa ~7.5 for secondary amine) is lowered by electron-withdrawing formyl groups. Use Sirius T3 for experimental pKa determination .

Q. How can discrepancies in reported biological activity data be reconciled (e.g., IC50 variability)?

Advanced

  • Assay standardization : Compare cell lines (e.g., HEK293 vs. CHO for receptor assays) and incubation times.
  • Metabolic stability : Assess cytochrome P450 interactions (e.g., CYP2D6 inhibition via fluorometric assays) .
  • Data normalization : Use reference compounds (e.g., clozapine for D2 assays) as internal controls .

Q. What safety protocols are recommended for handling this compound?

Basic

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Storage : −20°C under nitrogen to prevent Boc-group hydrolysis.
  • Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .

Q. How can PROTACs incorporating this compound be designed to optimize lysosomal degradation?

Advanced

  • Linker protonation : Piperazine’s pKa (~7.5) enhances solubility in endosomes (pH ~5.5), promoting E3 ligase recruitment.
  • Bifunctional design : Conjugate this compound to a target-binding moiety (e.g., kinase inhibitor) via PEG or alkyl linkers. Validate degradation efficiency via Western blot (e.g., ubiquitin-proteasome markers) .

特性

IUPAC Name

tert-butyl 4-(3-formylphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-9-7-17(8-10-18)14-6-4-5-13(11-14)12-19/h4-6,11-12H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZWDNBEXXXPQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。